3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine
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Overview
Description
3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine is a complex organic compound belonging to the benzazepine class. Benzazepines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a benzene ring fused to an azepine ring, with additional methyl and phenyl substituents, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . This method ensures the selective formation of the benzazepine ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction can produce more saturated benzazepine derivatives.
Scientific Research Applications
3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-2,3-dihydro-1H-pyrazole: Another compound with a similar structure but different ring system.
4,5-Dihydro-1H-imidazole: Shares some structural features but has distinct chemical properties.
Uniqueness
3-Methyl-4,5-diphenyl-2,3-dihydro-1H-3-benzazepine is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
CAS No. |
919519-19-0 |
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Molecular Formula |
C23H21N |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-methyl-4,5-diphenyl-1,2-dihydro-3-benzazepine |
InChI |
InChI=1S/C23H21N/c1-24-17-16-18-10-8-9-15-21(18)22(19-11-4-2-5-12-19)23(24)20-13-6-3-7-14-20/h2-15H,16-17H2,1H3 |
InChI Key |
KEIMZJMYRUMQTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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